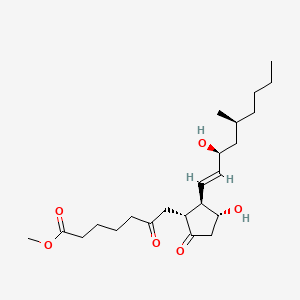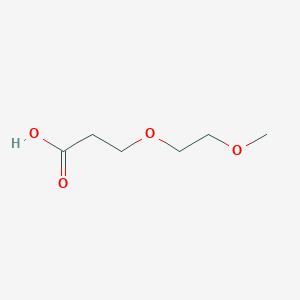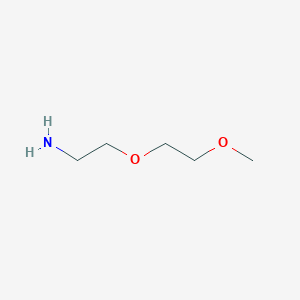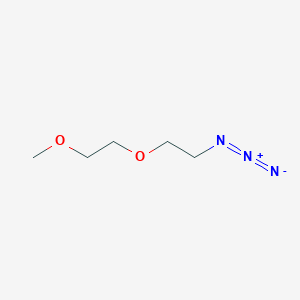
奥曲普罗司特
科学研究应用
奥硝普司特在科学研究中有多种应用,尤其是在医学和生物学领域。 它已被研究用于固体食物摄入后对胃排空和胰多肽释放的影响 . 此外,奥硝普司特已被证明可以在吲哚美辛诱导的肠道损伤的大鼠中恢复肝脏转运蛋白的基因表达 . 该化合物还用作粘膜保护剂,以防止非甾体抗炎药造成的损伤 .
作用机制
奥硝普司特通过作为前列腺素E1受体激动剂来发挥作用 . 它与前列腺素E1受体结合并激活,从而导致各种生理反应。 这些反应包括抑制胃酸分泌、刺激粘液和碳酸氢盐分泌以及保护胃粘膜 . 奥硝普司特还会影响胃运动功能,而不干扰迷走神经-胆碱能通路对胃的影响 .
生化分析
Biochemical Properties
Ornoprostil plays a significant role in various biochemical reactions. As a prostaglandin E1 receptor agonist, it interacts with the EP1 receptor, which is a subtype of the prostaglandin E1 receptor . This interaction leads to the activation of downstream signaling pathways that are involved in various physiological processes. Ornoprostil also interacts with enzymes such as cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By mimicking the action of natural prostaglandins, Ornoprostil helps in maintaining the integrity of the gastric mucosa and promoting healing of ulcers .
Cellular Effects
Ornoprostil has several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ornoprostil has been shown to promote the release of pancreatic polypeptide and enhance gastric emptying in humans . It also affects the expression of hepatic transporters such as Oatp1a1, Oatp1b2, and Mrp2, which are involved in the transport of various substances across cell membranes . Additionally, Ornoprostil helps in reducing oxidative stress and inflammation in cells, thereby protecting them from damage .
Molecular Mechanism
The molecular mechanism of Ornoprostil involves its binding to the EP1 receptor, which triggers a cascade of intracellular events. This binding leads to the activation of G-proteins, which in turn activate adenylate cyclase. The activation of adenylate cyclase results in an increase in cyclic AMP (cAMP) levels, which further activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and cellular function . Ornoprostil also inhibits the activity of enzymes such as cyclooxygenase, thereby reducing the production of pro-inflammatory prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ornoprostil have been observed to change over time. Ornoprostil is relatively stable and does not degrade quickly, which allows it to exert its effects over an extended period. In in vitro studies, Ornoprostil has been shown to maintain its protective effects on gastric mucosa for several hours . In in vivo studies, the long-term administration of Ornoprostil has been found to reduce the recurrence of ulcers and promote healing . The exact duration of its effects may vary depending on the experimental conditions and the dosage used.
Dosage Effects in Animal Models
The effects of Ornoprostil vary with different dosages in animal models. At low doses, Ornoprostil has been shown to promote gastric mucosal protection and enhance healing of ulcers without causing significant adverse effects . At higher doses, Ornoprostil may cause toxic effects such as gastrointestinal disturbances and liver damage . The threshold dose for these adverse effects varies depending on the species and the experimental conditions. It is important to carefully monitor the dosage of Ornoprostil to avoid potential toxicity.
Metabolic Pathways
Ornoprostil is involved in several metabolic pathways, including the synthesis and degradation of prostaglandins. It interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid to produce various prostaglandins and leukotrienes . Ornoprostil also affects the expression of hepatic transporters, which are involved in the transport of metabolites across cell membranes . By modulating these metabolic pathways, Ornoprostil helps in maintaining the balance of pro-inflammatory and anti-inflammatory mediators in the body.
Transport and Distribution
Ornoprostil is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as Oatp1a1, Oatp1b2, and Mrp2, which facilitate its uptake and distribution across cell membranes . Ornoprostil is also bound to plasma proteins, which helps in its transport through the bloodstream to various tissues . Once inside the cells, Ornoprostil is distributed to different subcellular compartments, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of Ornoprostil is crucial for its activity and function. Ornoprostil is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . It is also found in the cell membrane, where it binds to the EP1 receptor and activates downstream signaling pathways . Additionally, Ornoprostil may be localized in other subcellular compartments such as the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and gene expression .
准备方法
化学反应分析
相似化合物的比较
属性
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O6/c1-4-5-8-16(2)13-18(25)11-12-19-20(22(27)15-21(19)26)14-17(24)9-6-7-10-23(28)29-3/h11-12,16,18-21,25-26H,4-10,13-15H2,1-3H3/b12-11+/t16-,18+,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBUTFBTUFFBU-LHACABTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021616 | |
| Record name | Ornoprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70667-26-4 | |
| Record name | Ornoprostil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70667-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornoprostil [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070667264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ornoprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORNOPROSTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4LK9LH4DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















